molecular formula C14H19NO4 B6333617 t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 1332885-81-0

t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate

Cat. No. B6333617
CAS RN: 1332885-81-0
M. Wt: 265.30 g/mol
InChI Key: FKUHESSRMSJJFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TBME or similar compounds often involves the use of protecting groups. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized from commercially available 4-fluoro-2-methoxy-5-nitroaniline through three steps including acylation, nucleophilic substitution, and reduction .


Molecular Structure Analysis

The molecular structure of t-butyl carbamate derivatives is characterized by the presence of the t-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk to the molecule, which can influence the reactivity and selectivity of the compound in chemical reactions.


Chemical Reactions Analysis

Carbamates like TBME are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Scientific Research Applications

Protecting Group in Organic Synthesis

TBME contains a carbamate group, which serves as a protecting group in organic synthesis. It can be selectively removed by acid and mild heating, allowing for controlled transformations of other functional groups. Researchers utilize TBME as a temporary shield during complex chemical reactions .

properties

IUPAC Name

tert-butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-11(16)10-7-5-6-8-12(10)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUHESSRMSJJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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